Product packaging for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one(Cat. No.:CAS No. 88460-87-1)

1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one

Cat. No.: B15431550
CAS No.: 88460-87-1
M. Wt: 197.27 g/mol
InChI Key: GRQZXSKSRIKVHQ-UHFFFAOYSA-N
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Description

1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one (CAS 88460-87-1) is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring (pyrrolidinone) core that is substituted with a butyl group at the nitrogen atom and a 2-oxopropyl moiety at position 5 . The saturated, sp3-hybridized pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering significant three-dimensional structural coverage and stereochemical complexity that is valuable for exploring pharmacophore space and optimizing interactions with biological targets . The incorporated 2-oxopropyl (acetonyl) group is a recurring motif in bioactive molecules and may contribute to interactions with enzymatic active sites, while the lactam ring provides structural rigidity and hydrogen-bonding capabilities . This compound is exclusively for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses. All sales are final for in-vitro studies only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B15431550 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one CAS No. 88460-87-1

Properties

CAS No.

88460-87-1

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-butyl-5-(2-oxopropyl)pyrrolidin-2-one

InChI

InChI=1S/C11H19NO2/c1-3-4-7-12-10(8-9(2)13)5-6-11(12)14/h10H,3-8H2,1-2H3

InChI Key

GRQZXSKSRIKVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCC1=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Features Biological Relevance
This compound Pyrrolidin-2-one 1-Butyl, 5-(2-oxopropyl) Amide group, aliphatic/ketone groups Potential enzyme inhibitor
S-(2-oxopropyl)-CoA Coenzyme A conjugate 2-oxopropyl thioester Nonhydrolyzable, competitive inhibitor Enzyme inhibition studies
6-Methyl-1-(2-oxopropyl)-uracil Uracil 2-oxopropyl, thietane Nucleic acid mimic Synthetic intermediate
Benzimidazole derivative Benzimidazole 2-oxopyrrolidinyl, phenyl Aromatic, dual lactam Pharmacological applications
4-(2-Oxopropyl)-1-(1-phenylethyl)-pyrrolidin-2-one Pyrrolidin-2-one 1-Phenylethyl, 2-oxopropyl High lipophilicity Commercial availability

Research Findings

  • Enzyme Interactions: The 2-oxopropyl group’s methylene unit in S-(2-oxopropyl)-CoA is critical for enzyme inhibition via hydrophobic stabilization . In this compound, the absence of CoA may shift its mechanism toward non-enzymatic targets.
  • Synthetic Accessibility : Uracil derivatives () demonstrate that 2-oxopropyl groups can be introduced under mild conditions, suggesting scalable synthesis routes for the target compound.
  • Pharmacological Potential: The benzimidazole derivative () underscores the value of lactam-containing structures in drug design, though the target compound’s aliphatic substituents may offer distinct pharmacokinetic advantages.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as alkylation or acylation of pyrrolidinone precursors. Key factors include:

  • Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) for coupling reactions.
  • Temperature : Maintain 60–100°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography (silica gel) or recrystallization for high purity .
    • Experimental Design : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield.

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystallizable) .

Q. What is the compound’s hydrophilicity profile, and how does it affect biological distribution?

  • Methodological Answer : Estimate logP values computationally (e.g., using ChemAxon or Molinspiration). A structurally similar compound, 1-butyl-5-hydroxypyrrolidin-2-one, has a logP of -2.82, suggesting high hydrophilicity. This implies:

  • Biological Implications : Limited blood-brain barrier penetration but enhanced renal excretion.
  • Solubility Testing : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO to determine solubility limits .

Advanced Research Questions

Q. How should contradictory reactivity data in different solvent systems be resolved?

  • Methodological Answer :

  • Systematic Screening : Test reactivity across solvents (e.g., THF, acetonitrile, ethanol) under controlled pH and temperature.
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates and identify solvent-specific intermediates.
  • DFT Calculations : Model solvent effects on transition states to explain discrepancies .

Q. What methodologies assess interactions with biological targets without established assays?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to predict binding affinities with proteins (e.g., kinases or GPCRs).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets.
  • Mutagenesis Studies : Identify critical residues in target proteins via alanine scanning .

Q. How can environmental impact be evaluated given limited ecotoxicological data?

  • Methodological Answer :

  • OECD Guidelines : Perform 301F biodegradation tests to assess persistence.
  • QSAR Modeling : Predict toxicity endpoints (e.g., LC50 for Daphnia) using tools like ECOSAR.
  • Soil Mobility Studies : Use column chromatography with soil samples to determine adsorption coefficients (Kd) .

Data Contradiction Analysis

  • Example Scenario : Conflicting logP values reported in computational vs. experimental studies.
    • Resolution Strategy :

Validate experimental conditions (e.g., shake-flask method standardization).

Cross-check with reversed-phase HPLC retention times.

Recompute logP using multiple software packages (e.g., MarvinSuite, ACD/Labs) .

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